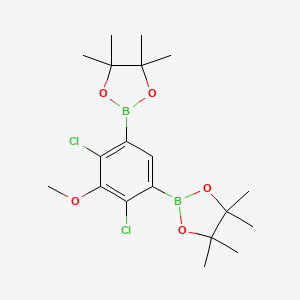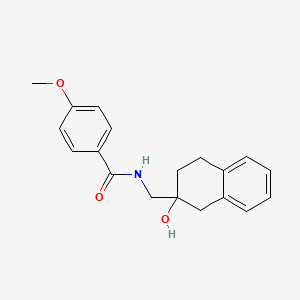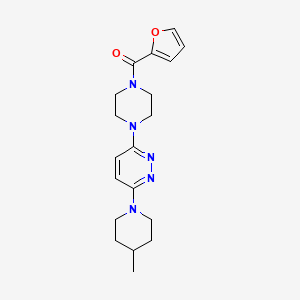![molecular formula C23H20N2O3 B2510754 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide CAS No. 922030-96-4](/img/structure/B2510754.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a derivative of dibenz[b,f][1,4]oxazepine, which is a seven-membered heterocycle with oxygen and nitrogen atoms. This class of compounds is known for its relevance in pharmaceutical chemistry due to its presence in various therapeutic agents.
Synthesis Analysis
The synthesis of related dibenzoxazepine derivatives involves the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of a base such as NaHCO3, leading to the formation of N-benzoyl-1-iodo-hexahydrocarbazole. This intermediate can undergo further reactions, such as isomerization or interaction with molecular bromine, to yield various hexahydrodibenzoxazepine derivatives . Another approach to synthesizing dibenzoxazepine derivatives is through intramolecular displacement of nitro groups in polynitroaromatic compounds, as demonstrated in the preparation of 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one from N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide .
Molecular Structure Analysis
The molecular structure of dibenzoxazepine derivatives is characterized by a seven-membered ring containing oxygen and nitrogen atoms. The structure of these compounds has been confirmed through various spectroscopic methods, including NOE experiments, which provide information on the spatial arrangement of the atoms within the molecule .
Chemical Reactions Analysis
Dibenzoxazepine derivatives can undergo nucleophilic substitution reactions, where nitro groups are displaced by O- or S-nucleophiles, leading to mono- or bis-substituted products. The reactivity pattern observed indicates that the nitro group in position 3 is displaced first, which contrasts with the reactivity of nitro-substituted benzoannulated five-membered heterocycles . Additionally, N-alkylation reactions can be performed to yield analogues of known drugs, such as the antidepressant Sintamil .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzoxazepine derivatives are influenced by their molecular structure. The presence of substituents on the dibenzoxazepine core, such as nitro groups or alkyl chains, can affect properties like solubility, melting point, and reactivity. The steric hindrance around the nitro groups, particularly in the peri position, plays a significant role in the chemical behavior of these compounds . The specific properties of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide would depend on the nature of its substituents and their positions on the dibenzoxazepine ring system.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Chemical Reactions and Rearrangements : Research into benzodiazepinooxazoles, a related chemical structure, involves exploring reactions and rearrangements that lead to the formation of novel compounds. These studies provide insight into the mechanistic aspects of chemical transformations relevant to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Pharmacological Potential
- Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase : Hydroxylamine and hydroxamic acid derivatives related to dibenzoxepinones have been identified as dual inhibitors with potent topical anti-inflammatory activity. This suggests potential pharmacological applications for similar compounds in treating inflammatory conditions (Hamer, Tegeler, Kurtz, et al., 1996).
Novel Compounds and Therapeutic Leads
- Antitumor Activities : New dihydrodibenzoxepins isolated from natural sources have shown anti-tumor activities against various human tumor cell lines, indicating the potential for developing novel therapeutic agents (Wu, He, & Pan, 2006).
- Synthesis of Analogues : Research into the synthesis of diastereoisomeric forms of similar compounds has implications for the development of new drugs with applications in treating allergies, depression, and histamine-related disorders (Quintero, Palma, Cobo, & Glidewell, 2016).
Mechanistic Insights and Molecular Structure
- Spectroscopic and X-ray Diffraction Studies : Synthesis and studies of novel compounds provide insights into their molecular and supramolecular structures, offering valuable information for the design of new materials with potential applications in nonlinear optical properties and other technological fields (Almansour, Arumugam, Kumar, et al., 2016).
Therapeutic Applications and Neuroprotection
- Neuroprotective Properties : Studies on compounds with structural similarities demonstrate neuroprotective effects in models of Parkinson's disease, highlighting the potential for therapeutic applications in neurodegenerative disorders (Waldmeier, Spooren, & Hengerer, 2000).
Propiedades
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-10-21-19(13-15)25-23(27)18-14-17(9-11-20(18)28-21)24-22(26)12-8-16-5-3-2-4-6-16/h2-7,9-11,13-14H,8,12H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZOQWQLAWJQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)